Receptor Subtype Selectivity: Apaxifylline (A1-Selective) vs. Istradefylline (A2A-Selective) vs. Caffeine (Non-Selective)
Apaxifylline demonstrates unambiguous A1 receptor selectivity, in stark contrast to both non-selective xanthines and A2A-selective clinical candidates. KFM-19 (the racemate of which Apaxifylline is the active enantiomer) exhibits a Ki of 15.0 nM at the bovine adenosine A1 receptor and a Ki of 2,700.0 nM at the adenosine A2 receptor, yielding an A2/A1 binding ratio of 180 . In comparison, caffeine—the most widely used non-selective xanthine reference—has reported Ki values of 10,700 nM (human A1) and 23,400 nM (human A2A), with an A2/A1 ratio of approximately 2.2, indicating nearly equal, weak affinity at both subtypes [1]. Istradefylline (KW-6002), a marketed A2A-selective antiparkinsonian agent, exhibits a Ki of 2.2 nM at human A2A with >300-fold selectivity over A1, which makes it pharmacologically incapable of recapitulating A1-mediated effects [2]. This 180-fold A1-over-A2 selectivity window for Apaxifylline is sufficient to attribute observed pharmacological effects to A1 antagonism, whereas caffeine cannot discriminate between A1 and A2A subtypes.
| Evidence Dimension | Adenosine receptor binding selectivity (A2/A1 Ki ratio) |
|---|---|
| Target Compound Data | A1 Ki = 15.0 nM; A2 Ki = 2,700.0 nM; A2/A1 ratio = 180 (KFM-19 racemate; bovine receptors) |
| Comparator Or Baseline | Caffeine: A1 Ki = 10,700 nM (human); A2A Ki = 23,400 nM (human); A2A/A1 ratio ≈ 2.2. Istradefylline: A2A Ki = 2.2 nM (human); >300-fold A2A-over-A1 selectivity. |
| Quantified Difference | Apaxifylline's A1 selectivity ratio (180) is approximately 82-fold greater than caffeine's non-selective profile (ratio ~2.2). Istradefylline's selectivity vector is A2A-dominant and thus orthogonal to Apaxifylline's A1-dominant profile. |
| Conditions | Radioligand competition binding assays; bovine A1 and A2 receptors for KFM-19 ; human A1 and A2A receptors for caffeine [1]; human A2A for istradefylline [2]. |
Why This Matters
Procurement of Apaxifylline rather than caffeine or istradefylline is mandatory when the experimental objective requires selective pharmacological blockade of the A1 receptor; caffeine cannot resolve A1-vs-A2A contributions, and istradefylline provides no A1 activity.
- [1] Müller CE, Jacobson KA. Table 1: Ki values for caffeine at human A1 (10,700 nM), A2A (23,400 nM). Handb Exp Pharmacol. 2011;(200):151-199. PMID: 20859796. View Source
- [2] Kase H, Aoyama S, Ichimura M, et al. Progress in pursuit of therapeutic A2A antagonists: the adenosine A2A receptor selective antagonist KW6002 (istradefylline). Drug Dev Res. 2003;58(4):354-367. View Source
